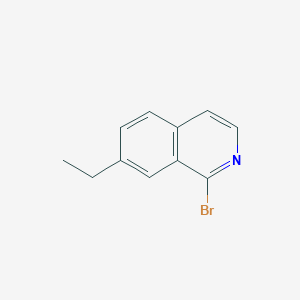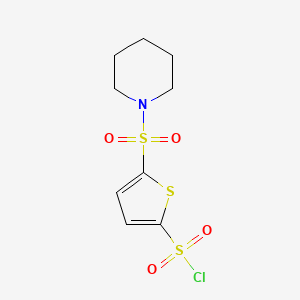
1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H18O. It is a cyclopentane derivative with an aldehyde functional group and a 2-methylprop-2-en-1-yl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde can be synthesized through several synthetic routes. One common method involves the alkylation of cyclopentanone with 2-methylprop-2-en-1-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then oxidized to form the aldehyde group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 2-methylprop-2-en-1-yl group can undergo electrophilic substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), hydrohalic acids (HCl, HBr)
Major Products Formed
Oxidation: 1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carboxylic acid
Reduction: 1-(2-Methylprop-2-en-1-yl)cyclopentane-1-methanol
Substitution: Halogenated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals with potential therapeutic properties.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the compound’s reactivity towards nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde: Similar structure but lacks the methyl group on the prop-2-en-1-yl substituent.
1-Methyl-1-(2-propenyl)cyclopentane: Similar structure but lacks the aldehyde functional group.
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl): Similar structure but contains a ketone functional group instead of an aldehyde.
Uniqueness
1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde functional group and a 2-methylprop-2-en-1-yl substituent. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-(2-methylprop-2-enyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-9(2)7-10(8-11)5-3-4-6-10/h8H,1,3-7H2,2H3 |
InChI-Schlüssel |
ITFPQPCJMVPYGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1(CCCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13216571.png)
![6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13216575.png)
![2-Methyl-2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13216576.png)
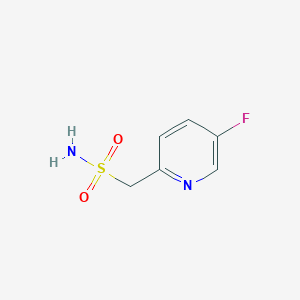
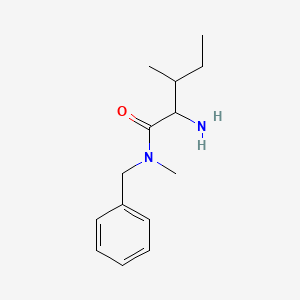

![2-[1-(Aminomethyl)cyclopropyl]butan-2-ol](/img/structure/B13216611.png)
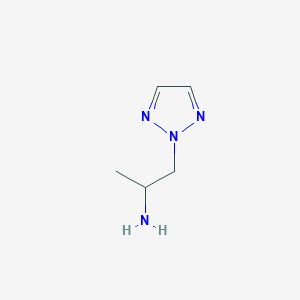
![2-Oxa-3-azabicyclo[2.2.2]octane](/img/structure/B13216619.png)

